molecular formula C10H11ClN2O B1419109 1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol CAS No. 1145670-41-2

1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Cat. No.: B1419109
CAS No.: 1145670-41-2
M. Wt: 210.66 g/mol
InChI Key: CSUQSNUYNQSETD-UHFFFAOYSA-N
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Description

1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry. This compound features a benzodiazole ring with a chlorine atom at the 6th position, a methyl group at the 1st position, and an ethan-1-ol group attached to the 2nd position.

Scientific Research Applications

1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment .

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could either inhibit or activate these targets. The biochemical pathways affected by the compound would depend on its targets and could involve multiple processes in the cell .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and effectiveness. Factors such as the compound’s solubility, stability, and interactions with other molecules could affect its ADME properties .

The result of the compound’s action would be changes at the molecular and cellular levels, which could lead to observable effects at the tissue or organism level. These effects could be beneficial, as in the case of a therapeutic drug, or harmful, as in the case of a toxic substance .

Environmental factors such as temperature, pH, and the presence of other substances could influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Methylation: The methyl group can be introduced at the 1st position using methylating agents like methyl iodide in the presence of a base.

    Attachment of Ethan-1-ol Group: The ethan-1-ol group can be attached via a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the benzimidazole ring.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated or reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol: Lacks the chlorine atom at the 6th position.

    1-(6-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-ol: Lacks the methyl group at the 1st position.

    1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-ol: Has a propan-1-ol group instead of an ethan-1-ol group.

Uniqueness

1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is unique due to the presence of both the chlorine atom at the 6th position and the methyl group at the 1st position, which can significantly influence its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(6-chloro-1-methylbenzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-6(14)10-12-8-4-3-7(11)5-9(8)13(10)2/h3-6,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUQSNUYNQSETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1C)C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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